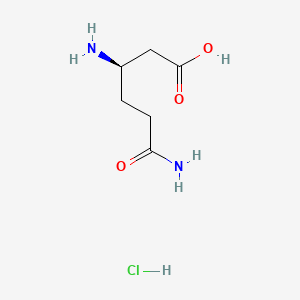![molecular formula C7H3BrClN3 B567311 6-Bromo-4-chloropyrido[2,3-d]pyrimidine CAS No. 1215787-31-7](/img/structure/B567311.png)
6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Vue d'ensemble
Description
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1215787-31-7 . It has a molecular weight of 244.48 .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported. The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) .Molecular Structure Analysis
The final structure of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction . The DFT optimized structure of the molecule is consistent with the crystal structure determined by X-ray diffraction .Chemical Reactions Analysis
The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The application of microwave irradiation has a beneficial effect for the preparation of desired products, as it is a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .Physical And Chemical Properties Analysis
The IUPAC name of the compound is 6-bromo-4-chloropyrido[2,3-d]pyrimidine . The InChI Code is 1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H . The InChI key is RXOCJQZPMNEQJD-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Preparation
- An improved, scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed, starting from inexpensive bulk chemicals, highlighting its practical and robust production for various applications (Bugge et al., 2014).
Applications in Pharmaceutical and Nonlinear Optics
- The structural, electronic, and nonlinear optical properties of pyrimidine derivatives, including 6-bromo-4-chloropyrido[2,3-d]pyrimidine, have been explored for potential applications in medicine and nonlinear optics (NLO) fields. This is significant due to the pyrimidine ring's presence in DNA and RNA (Hussain et al., 2020).
Microwave Irradiation in Synthesis
- A novel method for synthesizing 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines using microwave irradiation has been reported. This method enhances yields and reduces by-product formation, demonstrating the efficiency of microwave irradiation in chemical synthesis (Sun et al., 2018).
Derivative Synthesis and Functionalization
- Research has been conducted on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This study provides insights into the chemical behavior of 6-bromo-4-chloropyrido[2,3-d]pyrimidine derivatives, highlighting their stability and potential for producing high yields of carboxylic acids (Schlosser et al., 2006).
Quantum Chemical Characterization
- A study on hydrogen bonding sites in pyrimidine compounds, including derivatives of 6-bromo-4-chloropyrido[2,3-d]pyrimidine, has been performed using quantum chemistry methods. This research is crucial for understanding the interaction mechanisms in these compounds (Traoré et al., 2017).
Novel Synthetic Pathways
- New pathways for synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives have been developed using 6-bromo-4-chloropyrido[2,3-d]pyrimidine intermediates. This advancement offers new routes for creating potentially biologically active compounds (Rahimizadeh et al., 2007).
Crystallographic Analysis
- The regioselective displacement reaction of ammonia with 6-bromo-4-chloropyrido[2,3-d]pyrimidine has been examined through X-ray crystallography, revealing the formation of specific aminopyrimidines. This study is important for understanding the structural aspects of these compounds (Doulah et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-4-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCJQZPMNEQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680739 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
CAS RN |
1215787-31-7 | |
| Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)









![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
